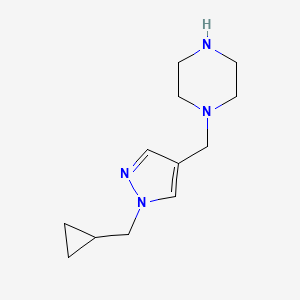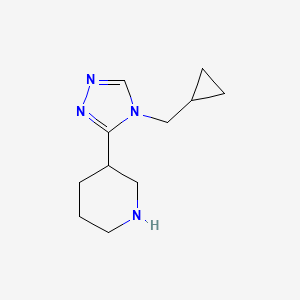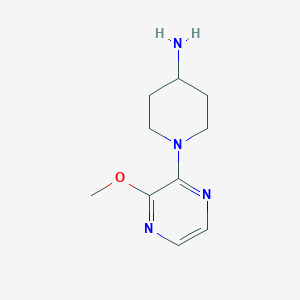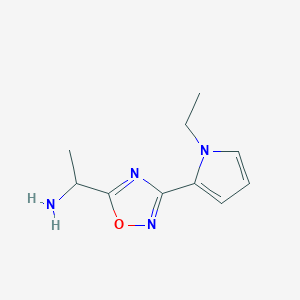
8-Metoxi-1,2,3,4-tetrahidro-1,6-naftiridina
Descripción general
Descripción
Synthesis Analysis
Several synthetic approaches exist for preparing 1,6-naphthyridines, including 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine . One notable method involves sequential reactions, such as the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonia in dimethylformamide (DMF) and water. This yields the desired product in excellent yield .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Las 1,6-naftiridinas, que incluyen "8-Metoxi-1,2,3,4-tetrahidro-1,6-naftiridina", han demostrado tener propiedades anticancerígenas significativas . Se han estudiado sus efectos en diferentes líneas celulares cancerosas, y se ha explorado la relación estructura-actividad (SAR) utilizando estudios de modelado molecular .
Actividad Anti-VIH
También se ha encontrado que estos compuestos tienen propiedades anti-VIH . Esto sugiere que podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos para el VIH.
Actividad Antimicrobiana
Las 1,6-naftiridinas han demostrado actividad antimicrobiana . Esto significa que podrían utilizarse en el desarrollo de nuevos fármacos antimicrobianos, que son necesarios para combatir las bacterias resistentes a los antibióticos.
Propiedades Analgésicas
Se ha encontrado que estos compuestos tienen propiedades analgésicas (para aliviar el dolor) . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos para aliviar el dolor.
Actividad Antiinflamatoria
Se ha encontrado que las 1,6-naftiridinas tienen propiedades antiinflamatorias . Esto podría hacerlas útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad Antioxidante
También se ha encontrado que estos compuestos tienen propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Mecanismo De Acción
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which our compound belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with 1,6-naphthyridines, it can be inferred that this compound likely has significant molecular and cellular effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine on cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can alter gene expression by binding to transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly tyrosine kinases, which play a vital role in cell signaling . By binding to the active site of these enzymes, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine prevents substrate binding and subsequent phosphorylation events . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These interactions underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to intracellular proteins, affecting its localization and accumulation . These processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s role in regulating cellular processes.
Propiedades
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-6-10-5-7-3-2-4-11-9(7)8/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWODABXNATWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237392 | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820735-63-4 | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)


![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)

![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/no-structure.png)
